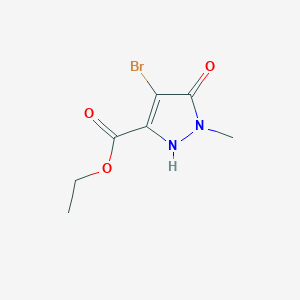

ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3/c1-3-13-7(12)5-4(8)6(11)10(2)9-5/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXQCKYTRMYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(N1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent to form the ester . The reaction conditions often require a catalyst and may be conducted under reflux to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of 4-bromo-5-oxo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Reduction: Formation of 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carbinol.

Substitution: Formation of 4-substituted-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Scientific Research Applications

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with a bromine atom, a hydroxyl group, and an ester functional group. It has a molecular weight of approximately 249.06 g/mol . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives have gained attention for their diverse biological and chemical properties.

Potential Applications

This compound has diverse applications across several fields. Studies have focused on its interactions with various biological targets, involving binding to active sites on enzymes or receptors, which may lead to modulation of their activity. This characteristic makes it a candidate for further research into its potential as a therapeutic agent in treating diseases related to inflammation or cancer. Research indicates potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound's interaction with enzymes may inhibit their function by forming stable complexes at active sites.

Structural Similarity and Properties

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Lacks hydroxyl and ester groups | Different reactivity and applications |

| 5-Hydroxy-1-methyl-1H-pyrazole | Lacks bromine substituent | Focused on different biological activities |

| Ethyl 5-bromo-1-methyl-1H-pyrazole | Similar bromine substitution | Potential use as an intermediate in pharmaceutical synthesis |

| Ethyl 4-chloro-5-hydroxy-1-methyl-1H-pyrazole | Chlorine instead of bromine | Variations in chemical reactivity and biological activity |

Mechanism of Action

The mechanism of action of 4-BROMO-5-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXYLICACIDETHYLESTER involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Similarities

The following table compares ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with analogs differing in substituents, positions, and ester groups:

Analysis of Substituent Effects

Hydroxy Group vs. Alkyl/Aryl Substituents

- Compounds with alkyl/aryl groups (e.g., methyl, benzyl, or THP) at position 1 or 5 exhibit increased hydrophobicity, making them more suitable for lipid-rich environments or as intermediates in cross-coupling reactions .

Ester Group Variations

- Replacing the ethyl ester (COOEt) with a methyl ester (COOMe), as in methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate , reduces molecular weight and slightly alters metabolic stability .

Bromine Position

Research Findings and Functional Implications

Hydrogen Bonding and Crystallinity

The hydroxy group in the target compound facilitates hydrogen-bonded networks, as observed in crystal structures of similar pyrazole derivatives. Tools like Mercury CSD () can visualize these interactions, which are critical for predicting solubility and crystallization behavior .

Biological Activity

Ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C7H9BrN2O3

Molecular Weight: 229.06 g/mol

IUPAC Name: this compound

Canonical SMILES: CCOC(=O)C1=C(N(N1)C)BrO

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials: 4-bromo-3-nitrotoluene and diethyl carbonate.

- Reaction Conditions: The reaction is carried out under controlled temperatures to facilitate the formation of the pyrazole ring through nucleophilic substitution and cyclization reactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase, which is crucial for halting tumor growth.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Receptor Modulation: It can modulate receptor activities that are critical in signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-bromo-4-methyl-1H-pyrazole | Lacks hydroxyl group | Reduced anticancer activity |

| Ethyl 6-bromo-5-hydroxy-1H-indole | Contains indole ring | Different chemical properties |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Study on Breast Cancer Cells:

- Antimicrobial Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.